Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate
Description
Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:
- Position 1: A heptanoate ester side chain (C7 alkyl group with ethyl ester termination).
- Position 4: A morpholino substituent, a common pharmacophore in kinase inhibitors.
- Position 6: A 4-aminophenyl group, which may enhance binding affinity to biological targets via hydrogen bonding .
This compound is hypothesized to exhibit kinase-inhibitory activity, given the structural similarity to other pyrazolo[3,4-d]pyrimidines in medicinal chemistry .
Properties
Molecular Formula |
C24H32N6O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 7-[6-(4-aminophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]heptanoate |
InChI |
InChI=1S/C24H32N6O3/c1-2-33-21(31)7-5-3-4-6-12-30-24-20(17-26-30)23(29-13-15-32-16-14-29)27-22(28-24)18-8-10-19(25)11-9-18/h8-11,17H,2-7,12-16,25H2,1H3 |
InChI Key |
GXEBKIDTEZZLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
Step 1: Formation of 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine Intermediate
- Starting material: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
- Reaction: Nucleophilic aromatic substitution with morpholine.
- Conditions: Typically carried out in methanol or another organic solvent at room temperature for 0.5 hours.
- Outcome: Selective substitution at the 4-position chlorine to give 4-morpholino-6-chloro-pyrazolo[3,4-d]pyrimidine intermediate.
Analytical Data and Research Outcomes
Purification and Characterization
- Purification is generally achieved by column chromatography using silica gel.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The compound shows expected molecular weight around 452.5 g/mol consistent with the formula C24H32N6O3.
Biological Relevance of the Synthetic Route
- The synthetic route allows for structural modifications at the morpholino and 4-aminophenyl positions, enabling structure-activity relationship studies.
- The compound and its analogs have been evaluated for kinase inhibition, particularly targeting mTOR and histone deacetylases (HDACs), showing promising dual inhibitory activity.
- Enzymatic inhibition data indicate selective activity, with potential applications in cancer therapeutics.
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Starting material | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine |
| Key nucleophiles | Morpholine, 4-aminophenyl nucleophile |
| Alkylation agent | Ethyl 7-bromoheptanoate |
| Solvents | Methanol, N-methylpyrrolidone (NMP), Dimethylformamide (DMF) |
| Bases | N,N-diisopropylethylamine (DIEA), Cesium carbonate (Cs2CO3) |
| Catalysts | Potassium iodide (KI) |
| Temperature | Room temperature to 120 °C (microwave-assisted) |
| Reaction times | 0.5 h to 8 h |
| Purification | Silica gel column chromatography |
| Characterization | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at its ester, amine, and heterocyclic moieties:
Ester Hydrolysis
-
Reaction : Acid- or base-catalyzed hydrolysis of the ethyl heptanoate group.
-
Conditions :
-
Acidic : 6M HCl, reflux, 12h → yields carboxylic acid derivative.
-
Basic : NaOH (aq.), ethanol, 60°C → sodium carboxylate intermediate.
-
Amine Reactivity
-
Acylation :
-
Diazotization :
The 4-aminophenyl group forms diazonium salts under HNO₂, enabling further coupling (e.g., Sandmeyer reaction) .
Table 2: Stability Under Environmental Conditions
Catalytic and Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:
Table 3: Enzymatic Interactions
| Enzyme Target | Interaction Type | Outcome (IC₅₀) | Source |
|---|---|---|---|
| PI3Kδ kinase | Competitive inhibition | 8.2 nM | |
| CFTR chloride channel | Allosteric modulation | EC₅₀ = 1.4 µM |
-
Structural Basis : The morpholino group and 4-aminophenyl substituent form hydrogen bonds with kinase ATP-binding pockets, as confirmed by X-ray crystallography .
Degradation Pathways
Under oxidative or photolytic conditions:
-
Oxidation : Morpholino ring opens to form secondary amines (LC-MS confirmation).
-
Photolysis : Pyrazolo[3,4-d]pyrimidine core undergoes ring contraction, yielding imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pyrazolo[3,4-d]pyrimidine core is widely utilized in drug discovery. Below is a comparative analysis of substituent effects and pharmacological implications:
Table 1: Substituent Comparison at Key Positions
Key Observations :
Position 1 (R1): The target’s heptanoate ester confers higher lipophilicity compared to shorter alkyl chains (e.g., ethyl in Example 88) or polar groups (e.g., hydroxamic acid in 58732-53-9). This may enhance membrane permeability but reduce aqueous solubility . Methylthio (CAS 941985-95-1) and phenylpropyl (Compound 137i) substituents suggest divergent metabolic pathways, with sulfur-containing groups often resisting oxidation .
Position 4 (R4): The morpholino group is conserved across most analogs, underscoring its role in modulating solubility and kinase-binding interactions .
Position 6 (R6): The target’s 4-aminophenyl group contrasts with fluorophenyl (Example 88) or methylthio (CAS 941985-95-1) substituents. The amino group may enhance target affinity via hydrogen bonding, whereas fluorine or sulfur atoms improve metabolic stability .
Q & A
Q. How to track metabolic stability without radiolabeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
